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molecular formula C10H12BrNO3 B8533773 (5-Bromo-6-methoxy-pyridin-3-yl)-acetic acid ethyl ester CAS No. 1219936-57-8

(5-Bromo-6-methoxy-pyridin-3-yl)-acetic acid ethyl ester

Cat. No. B8533773
M. Wt: 274.11 g/mol
InChI Key: XBFNAALWSLPQES-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09365576B2

Procedure details

To a solution of (5-bromo-6-methoxy-pyridin-3-yl)-acetic acid (Step AN2) (400 mg, 1.6 mmol) in CH2Cl2 (0.8 mL) was added DCC (18 mg, 0.09 mmol), DMAP (one spatula) and EtOH (4.88 mmol) and the mixture was stirred at rt for 15 h. H2O and EtOAc were added and the phases were separated. The organic layer was washed with brine, dried (MgSO4), filtered and concentrated. The residue was purified by flash chromatography (heptane/EtOAc, 85:15→0:100). ESI-MS: tR=1.05 min, [M+H]+ 274.1/276.1 (LC-MS 1).
Quantity
400 mg
Type
reactant
Reaction Step One
Name
Quantity
18 mg
Type
reactant
Reaction Step One
Name
Quantity
4.88 mmol
Type
reactant
Reaction Step One
Quantity
0.8 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:3]=[C:4]([CH2:10][C:11]([OH:13])=[O:12])[CH:5]=[N:6][C:7]=1[O:8][CH3:9].[CH2:14]1CCC(N=C=NC2CCCCC2)C[CH2:15]1.CCO.O>C(Cl)Cl.CN(C1C=CN=CC=1)C.CCOC(C)=O>[CH2:14]([O:12][C:11](=[O:13])[CH2:10][C:4]1[CH:5]=[N:6][C:7]([O:8][CH3:9])=[C:2]([Br:1])[CH:3]=1)[CH3:15]

Inputs

Step One
Name
Quantity
400 mg
Type
reactant
Smiles
BrC=1C=C(C=NC1OC)CC(=O)O
Name
Quantity
18 mg
Type
reactant
Smiles
C1CCC(CC1)N=C=NC2CCCCC2
Name
Quantity
4.88 mmol
Type
reactant
Smiles
CCO
Name
Quantity
0.8 mL
Type
solvent
Smiles
C(Cl)Cl
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
CN(C)C=1C=CN=CC1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCOC(=O)C

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture was stirred at rt for 15 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the phases were separated
WASH
Type
WASH
Details
The organic layer was washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The residue was purified by flash chromatography (heptane/EtOAc, 85:15→0:100)

Outcomes

Product
Details
Reaction Time
15 h
Name
Type
Smiles
C(C)OC(CC=1C=NC(=C(C1)Br)OC)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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